molecular formula C12H19NO B15316970 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15316970
M. Wt: 193.28 g/mol
InChI Key: AXUJIYQQLRPYMD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It features a methoxy group attached to the phenyl ring and a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-one, while reduction can produce 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmitter synthesis, release, and reuptake. The exact molecular targets and pathways are still under investigation, but it is thought to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Methoxyphenylpropionic acid
  • 3-Methoxyphenylpiperazine

Uniqueness

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a dimethylpropan-1-amine moiety. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7H,8-9,13H2,1-3H3

InChI Key

AXUJIYQQLRPYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)CN

Origin of Product

United States

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